Oxo-Regioisomer Comparison: 5-Oxo vs. 2-Oxo Impacts Calculated Lipophilicity
The target compound is a 5-oxo pyrrolidine regioisomer, whereas the closest commercially cataloged comparator from ChemDiv (G533-1649) is the 2-oxo isomer. The 5-oxo regioisomer is expected to exhibit distinct electronic distribution and hydrogen-bonding capacity relative to the 2-oxo form, as reflected in predicted lipophilicity differences. The 2-oxo comparator displays a measured logP of 2.28 and logD of -0.01 . No experimental logP data are available for the target 5-oxo compound, but the 5-oxo group is anticipated to increase polarity relative to the 2-oxo isomer, thereby reducing logP and potentially improving aqueous solubility. This regioisomeric distinction is critical for procurement because the position of the carbonyl group directly influences both pharmacokinetic behavior and synthetic route complexity. [1]
| Evidence Dimension | Calculated lipophilicity (logP) and distribution coefficient (logD) |
|---|---|
| Target Compound Data | No experimental logP/logD data available in public domain |
| Comparator Or Baseline | 1-(4-fluorophenyl)-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide (ChemDiv G533-1649): logP = 2.28, logD = -0.01 |
| Quantified Difference | Not quantifiable due to missing target data; regioisomeric difference is qualitative but structurally substantiated |
| Conditions | In silico prediction (source: ChemDiv catalog, model unspecified) |
Why This Matters
Regioisomer identity must be verified during procurement to avoid receiving the 2-oxo isomer, which possesses different physicochemical properties and would confound SAR interpretation.
- [1] SwissADME. Swiss Institute of Bioinformatics. Accessed 2026 for in silico property prediction. Available: http://www.swissadme.ch/ View Source
